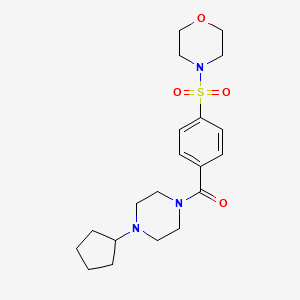
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is a complex organic compound that features both piperazine and morpholine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield sulfides .
Wissenschaftliche Forschungsanwendungen
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and neurotrophic effects.
Industry: Could be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action for (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with the sigma-1 receptor. This receptor is known to play a role in neuroprotection and neurotrophic effects. The compound’s high binding affinity for this receptor suggests that it may help protect neurons from excitotoxicity and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one: Known for its neuroprotective and neurotrophic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
Uniqueness
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is unique due to its dual piperazine and morpholine moieties, which contribute to its high binding affinity for the sigma-1 receptor and its potential neuroprotective effects .
Eigenschaften
Molekularformel |
C20H29N3O4S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(4-cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C20H29N3O4S/c24-20(22-11-9-21(10-12-22)18-3-1-2-4-18)17-5-7-19(8-6-17)28(25,26)23-13-15-27-16-14-23/h5-8,18H,1-4,9-16H2 |
InChI-Schlüssel |
PVRDKIQLSKDDPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















